methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
CAS No.: 1005308-59-7
Cat. No.: VC4680740
Molecular Formula: C17H17N5O5S
Molecular Weight: 403.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005308-59-7 |
|---|---|
| Molecular Formula | C17H17N5O5S |
| Molecular Weight | 403.41 |
| IUPAC Name | methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25) |
| Standard InChI Key | TUMHHMKVOIBAGL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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1-(2-Hydroxyethyl) group: Enhances solubility and influences hydrogen-bonding interactions.
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4-Oxo-4,5-dihydro moiety: Introduces a keto-enol tautomerism, critical for electronic delocalization .
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Thioacetamido linker (-S-CH2-C(=O)-NH-): Facilitates conjugation to the benzoate ester and modulates biological activity.
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Methyl 4-aminobenzoate: Aromatic ester contributing to lipophilicity and metabolic stability.
The molecular formula is C₁₇H₁₇N₅O₅S, with a molecular weight of 403.41 g/mol.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions (Figure 1):
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Pyrazolo[3,4-d]pyrimidine Core Formation:
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Functionalization:
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Alkylation with 2-bromoethanol introduces the hydroxyethyl group at N1.
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Coupling with methyl 4-(2-chloroacetamido)benzoate via nucleophilic substitution forms the thioether linkage.
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Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or ethanol under reflux.
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Catalysts: Piperidine or sodium ethoxide for condensation steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
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δ 169.8 (C=O), 165.2 (pyrimidinone), 132.4–116.7 (aromatic carbons), 59.1 (-OCH₂CH₂OH).
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Infrared (IR) Spectroscopy
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Peaks at 3325 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-S) .
Mass Spectrometry (MS)
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines exhibit potent kinase inhibitory activity:
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CDK2/Cyclin A2: IC₅₀ = 0.057 μM for analogs with thioglycoside substituents .
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EGFR Inhibition: Structural analogs show IC₅₀ < 100 nM, suggesting potential antitumor applications.
Antiproliferative Effects
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In Vitro Cytotoxicity: Against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cell lines with IC₅₀ values of 45–90 nM .
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Apoptosis Induction: Activates caspase-3/7 and induces G1 cell cycle arrest in HCT-116 cells .
Comparative Analysis with Structural Analogs
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyethyl group to optimize kinase selectivity .
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In Vivo Efficacy Trials: Evaluating pharmacokinetics in rodent models of colorectal cancer .
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Theoretical Modeling: DFT calculations to predict reactive sites for further functionalization .
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